

3-Bromopyrazolo[1,5-a]pyrimidin-7-amine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

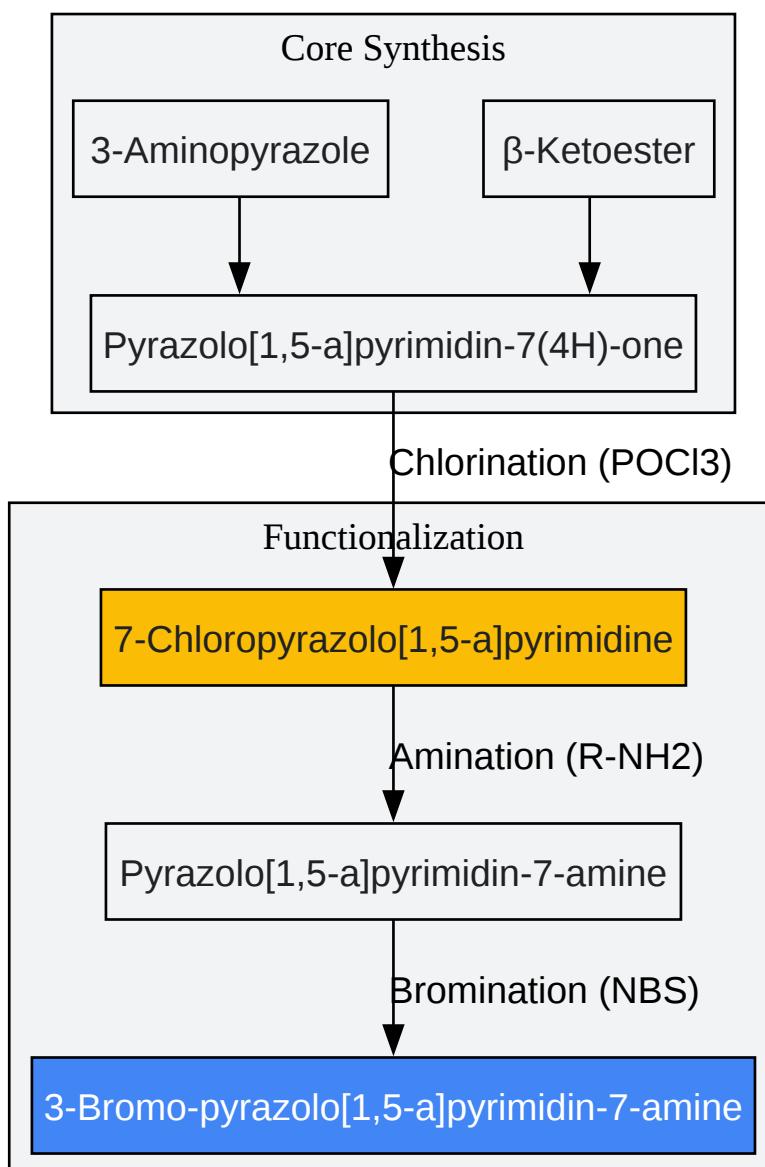
Compound Name: 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B572175

[Get Quote](#)

An In-Depth Technical Guide to **3-Bromopyrazolo[1,5-a]pyrimidin-7-amine** Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals


The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural resemblance to purine enables it to function as an effective hinge-binder in the ATP-binding sites of various kinases, making it a focal point for the development of targeted therapies. Among its many variations, the **3-Bromopyrazolo[1,5-a]pyrimidin-7-amine** core stands out as a particularly versatile platform. The bromine atom at the C-3 position serves as a crucial synthetic handle for introducing diverse functionalities through cross-coupling reactions, while the amino group at the C-7 position is pivotal for establishing key interactions with biological targets. This guide provides a comprehensive overview of the synthesis, biological activities, structure-activity relationships (SAR), and experimental protocols associated with this important class of molecules.

Synthesis and Functionalization

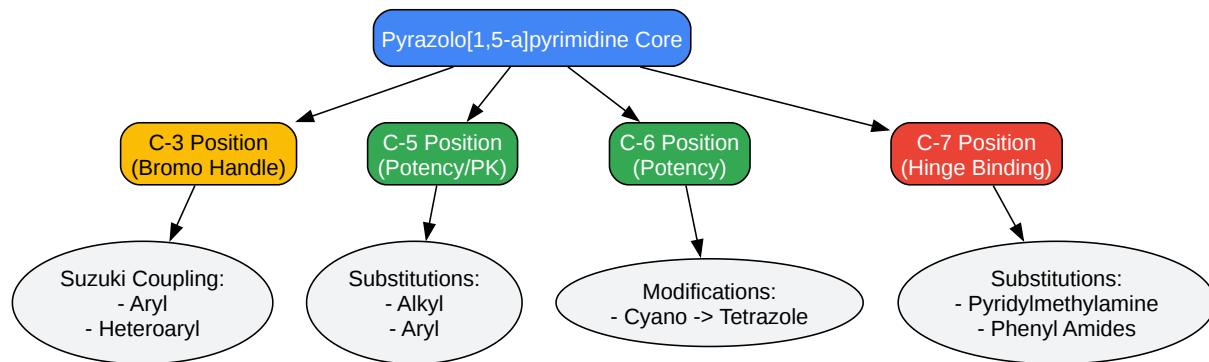
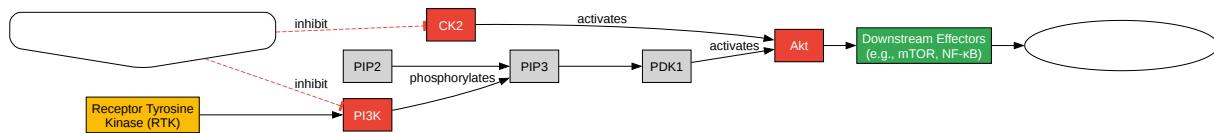
The construction of the **3-Bromopyrazolo[1,5-a]pyrimidin-7-amine** scaffold is typically achieved through multi-step synthetic sequences that allow for regioselective control. The

general strategy involves the initial formation of the pyrazolo[1,5-a]pyrimidine core, followed by sequential halogenation and amination.

A common synthetic pathway begins with the cyclocondensation of a 3-aminopyrazole precursor with a β -ketoester, such as ethyl acetoacetate, to form a pyrazolo[1,5-a]pyrimidin-7(4H)-one intermediate. This intermediate is then chlorinated at the 7-position, typically using phosphorus oxychloride (POCl_3), to yield a 7-chloro derivative. The highly reactive chlorine atom at the C-7 position is subsequently displaced by an amine via nucleophilic aromatic substitution.^[1] Finally, selective bromination at the C-3 position is accomplished using a suitable brominating agent like N-bromosuccinimide (NBS) or sodium bromide with an oxidant.^{[2][3]} This modular approach allows for the introduction of various substituents on the pyrazole and pyrimidine rings to explore structure-activity relationships.

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **3-Bromopyrazolo[1,5-a]pyrimidin-7-amine** derivatives.



Biological Activities and Therapeutic Applications

Derivatives of the **3-Bromopyrazolo[1,5-a]pyrimidin-7-amine** core have demonstrated potent activity across a range of therapeutic areas, most notably as kinase inhibitors for oncology and as antitubercular agents.

Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold is an ATP isostere, making it an ideal starting point for designing kinase inhibitors.^[4] The 7-amino group often forms critical hydrogen bonds with the hinge region of the kinase active site, while the 3-bromo position can be functionalized to achieve selectivity and potency.^{[3][5]} These derivatives have shown inhibitory activity against several important cancer-related kinases.

- PI3K δ (Phosphoinositide 3-kinase delta): Certain derivatives are recognized for their ability to inhibit PI3K δ , a key enzyme in lymphocyte signaling, with potencies ranging from the low micromolar to sub-micromolar range.^{[1][3]}
- CK2 (Casein Kinase 2): This scaffold has yielded potent CK2 inhibitors, with lead compounds showing IC₅₀ values in the nanomolar range.^[6] CK2 is a key regulator of multiple oncogenic pathways, including PI3K/Akt and NF- κ B signaling.^[6]
- CDKs (Cyclin-Dependent Kinases): Novel pyrazolo[1,5-a]-1,3,5-triazine derivatives, structurally related to the core, have been developed as CDK7 inhibitors with significant cytotoxicity in pancreatic cancer models.^[7] Other related scaffolds have also shown potent inhibition of CDK2.^[8]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate [benchchem.com]

- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Pyrazolo [1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Bromopyrazolo[1,5-a]pyrimidin-7-amine derivatives in medicinal chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b572175#3-bromopyrazolo-1-5-a-pyrimidin-7-amine-derivatives-in-medicinal-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com